molecular formula C10H11NO2S B8536485 6-methyl-pyrrolo[2,1-b]thiazole-7-carboxylic Acid Ethyl Ester

6-methyl-pyrrolo[2,1-b]thiazole-7-carboxylic Acid Ethyl Ester

Cat. No. B8536485
M. Wt: 209.27 g/mol
InChI Key: HKPQCVYKLJFNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

Under nitrogen atmosphere a solution of dimethylzinc in toluene (1.2 M, 19.1 mL) is added to a mixture of 6-bromo-pyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl ester (11.4 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.23 mmol, complex with CH2Cl2) in dioxane (35 mL). The mixture is heated to reflux for 2 h, stirred at RT for 12 h and diluted by addition of MeOH (2.3 mL) and TBME. The mixture is washed with aq. HCl (1.0 M) and water, dried over MgSO4, concentrated in vacuo and purified by FC (gradient: heptane to heptane/EtOAc 8/2) to give the desired product. LC-MS: tR=0.91 min; [M+H]+=210.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-pyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl ester
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.23 mmol
Type
catalyst
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Zn]C.[CH2:4]([O:6][C:7]([C:9]1[C:10](Br)=[CH:11][N:12]2[CH:16]=[CH:15][S:14][C:13]=12)=[O:8])[CH3:5].CO.[CH3:20]C(OC)(C)C>C1(C)C=CC=CC=1.O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:4]([O:6][C:7]([C:9]1[C:10]([CH3:20])=[CH:11][N:12]2[CH:16]=[CH:15][S:14][C:13]=12)=[O:8])[CH3:5] |f:6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Zn]C
Name
6-bromo-pyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl ester
Quantity
11.4 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CN2C1SC=C2)Br
Name
Quantity
19.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.23 mmol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
The mixture is washed with aq. HCl (1.0 M) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by FC (gradient: heptane to heptane/EtOAc 8/2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=CN2C1SC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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